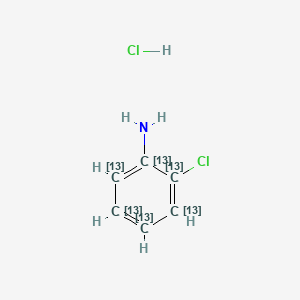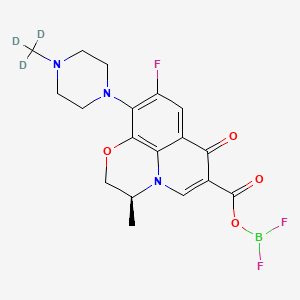
Levofloxacin difluoroboryl ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin difluoroboryl ester-d3 is a stable isotope-labeled compound derived from levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of levofloxacin, as well as its interactions with biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin difluoroboryl ester-d3 involves the esterification of levofloxacin with difluoroboryl groups. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and purity .
化学反应分析
Types of Reactions
Levofloxacin difluoroboryl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学研究应用
Levofloxacin difluoroboryl ester-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of levofloxacin.
Pharmacodynamic Studies: To understand the drug’s effects on biological systems.
Drug Interaction Studies: To explore interactions between levofloxacin and other drugs or biological molecules.
Environmental Studies: To study the behavior of levofloxacin in different environmental conditions.
作用机制
Levofloxacin difluoroboryl ester-d3, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents bacterial cell division and leads to cell death .
相似化合物的比较
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: A racemic mixture of levofloxacin and its enantiomer.
Gatifloxacin: Another fluoroquinolone antibiotic with similar properties.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness
Levofloxacin difluoroboryl ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of levofloxacin, making it a crucial tool in drug research and development .
属性
分子式 |
C18H19BF3N3O4 |
|---|---|
分子量 |
412.2 g/mol |
IUPAC 名称 |
difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3 |
InChI 键 |
JYZNWNGAFTWHBX-XBKOTWQMSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F |
规范 SMILES |
B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
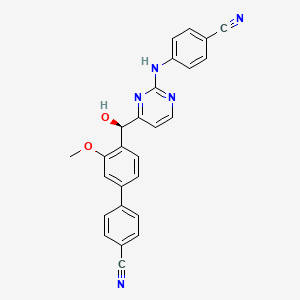
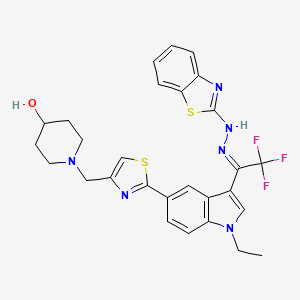
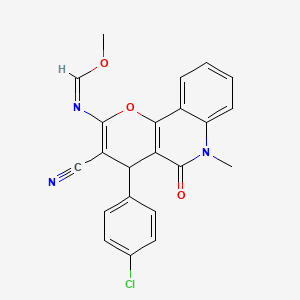
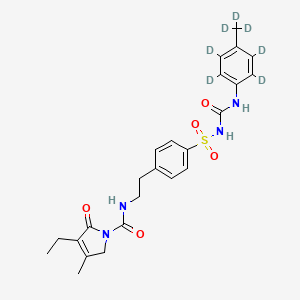



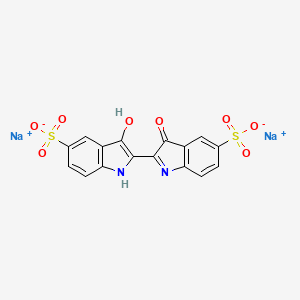
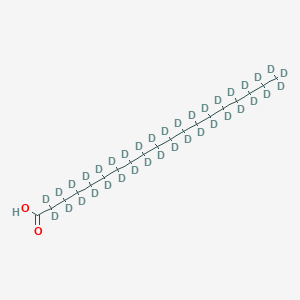
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

